molecular formula C25H27N3O4 B278124 2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B278124
M. Wt: 433.5 g/mol
InChI Key: XHHGRHOLSBDVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-659, is a novel small molecule inhibitor that has attracted significant interest in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

TAK-659 works by selectively inhibiting the activity of BTK, a key enzyme that plays a critical role in the survival and proliferation of cancer cells and immune cells. BTK is a member of the Tec family of non-receptor tyrosine kinases that are involved in various signaling pathways that regulate cell growth, differentiation, and survival. TAK-659 binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of BTK activity: TAK-659 inhibits the activity of BTK by binding to its active site and preventing its activation.
2. Suppression of immune cell activity: TAK-659 suppresses the activity of immune cells, such as B cells and T cells, by inhibiting downstream signaling pathways that promote their activation and proliferation.
3. Inhibition of cytokine production: TAK-659 inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, that are involved in the development of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

TAK-659 has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective inhibition of BTK: TAK-659 selectively inhibits the activity of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes.
2. Potent activity: TAK-659 has potent activity against BTK, which makes it effective at low concentrations.
3. Versatility: TAK-659 has shown promise in various preclinical models, which suggests that it may have broad therapeutic applications.
Limitations:
1. Limited availability: TAK-659 is a synthetic compound that is not widely available, which may limit its use in lab experiments.
2. Lack of clinical data: Although TAK-659 has shown promise in preclinical models, there is limited clinical data available on its safety and efficacy in humans.
3. Potential off-target effects: TAK-659 may have off-target effects on other kinases, which may complicate its use in lab experiments.

Future Directions

There are several future directions for research on TAK-659, including:
1. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans.
2. Combination therapy: TAK-659 may be effective in combination with other therapeutic agents, such as chemotherapy and immunotherapy.
3. Mechanistic studies: Further mechanistic studies are needed to elucidate the precise molecular mechanisms by which TAK-659 exerts its therapeutic effects.
4. Development of analogs: The development of analogs of TAK-659 may lead to the discovery of more potent and selective BTK inhibitors.
5. Identification of biomarkers: The identification of biomarkers that predict response to TAK-659 may improve patient selection and treatment outcomes.
Conclusion:
In conclusion, TAK-659 is a novel small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. Its selective inhibition of BTK and potent activity make it a valuable tool for studying the role of BTK in various biological processes. Further research is needed to fully elucidate the therapeutic potential of TAK-659 and its future directions.

Synthesis Methods

TAK-659 is a synthetic compound that can be prepared using a multi-step process. The first step involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetamide. The second step involves the reaction of this intermediate with 4-(2-furoyl)-1-piperazine to form the final product, 2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide.

Scientific Research Applications

TAK-659 has been studied extensively in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. Some of the promising applications of TAK-659 in scientific research include:
1. Cancer therapy: TAK-659 has been shown to inhibit the growth and proliferation of various cancer cells, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the survival and proliferation of cancer cells.
2. Autoimmune diseases: TAK-659 has been shown to suppress the activity of immune cells, such as B cells and T cells, that are involved in the development of autoimmune diseases, such as rheumatoid arthritis and lupus.
3. Inflammatory disorders: TAK-659 has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, that are involved in the development of various inflammatory disorders, such as psoriasis and inflammatory bowel disease.

properties

Product Name

2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H27N3O4/c1-18-14-19(2)16-22(15-18)32-17-24(29)26-20-5-7-21(8-6-20)27-9-11-28(12-10-27)25(30)23-4-3-13-31-23/h3-8,13-16H,9-12,17H2,1-2H3,(H,26,29)

InChI Key

XHHGRHOLSBDVGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.